molecular formula C9H8ClFO2 B6305629 Methyl 2-chloro-3-fluoro-5-methylbenzoate CAS No. 1805454-46-9

Methyl 2-chloro-3-fluoro-5-methylbenzoate

Cat. No.: B6305629
CAS No.: 1805454-46-9
M. Wt: 202.61 g/mol
InChI Key: NBZOAYYGISZOPF-UHFFFAOYSA-N
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Description

Contextualization within the Field of Substituted Aromatic Esters

Substituted aromatic esters, particularly benzoate (B1203000) esters, are a cornerstone of modern organic synthesis. researchgate.net They serve not only as protective groups for carboxylic acids and alcohols but also as versatile intermediates in the construction of more complex molecules. researchgate.netorganic-chemistry.org The ester functional group can be readily converted into other functionalities, and the aromatic ring can be further modified, making these compounds valuable building blocks. The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, remains a fundamental method for their synthesis, though numerous modern catalysts have been developed to improve efficiency, especially for sterically hindered or electronically deactivated substrates. organic-chemistry.orgresearchgate.netrug.nl The stability and reactivity of these esters are heavily influenced by the nature and position of substituents on the benzene (B151609) ring, allowing for fine-tuning of their chemical properties for specific synthetic goals. wikipedia.orgorgosolver.com

Strategic Significance of Halogen and Methyl Substituents in Aromatic Scaffolds

The introduction of halogen and methyl substituents onto an aromatic ring profoundly alters its electronic and steric properties, a strategy widely exploited in medicinal chemistry and materials science. researchgate.netslideshare.netfiveable.me

Halogen Substituents (Chlorine and Fluorine): Halogens exert a dual electronic effect: they are electron-withdrawing through the inductive effect (due to their high electronegativity) and electron-donating through resonance (due to their lone pairs). libretexts.orglibretexts.org For chlorine and fluorine, the inductive effect typically outweighs the resonance effect, making the aromatic ring less reactive toward electrophilic aromatic substitution than benzene itself—a phenomenon known as deactivation. libretexts.orgmsu.edu

Despite this deactivation, halogens are generally ortho, para-directors in electrophilic substitution reactions. masterorganicchemistry.comleah4sci.com This is because the resonance donation of a lone pair can stabilize the cationic intermediate (the arenium ion) formed during attack at the ortho and para positions more effectively than the intermediate formed during meta attack. libretexts.org Furthermore, halogens, particularly chlorine, bromine, and iodine, can participate in halogen bonding, a non-covalent interaction where the halogen acts as a Lewis acid, which is crucial in designing molecules that bind to biological targets like proteins. researchgate.netacs.org The inclusion of halogens also increases a molecule's lipophilicity, which can influence its transport properties in biological systems. researchgate.net

Methyl Substituent: The methyl group is a simple alkyl group that acts as a weak activator and an ortho, para-director in electrophilic aromatic substitution. masterorganicchemistry.com It activates the ring through an electron-donating inductive effect, making the ring more nucleophilic and thus more reactive than benzene.

Combined Effects in Methyl 2-chloro-3-fluoro-5-methylbenzoate: The specific substitution pattern of this compound creates a unique electronic and steric environment.

2-Chloro: This group exerts a strong inductive withdrawal and directs incoming electrophiles to its ortho and para positions (positions 3 and 6 of the original ring). Its position adjacent to the ester group provides significant steric hindrance.

3-Fluoro: Fluorine is the most electronegative element and thus has a powerful inductive effect. researchgate.net Its placement at the meta position relative to the ester group strongly influences the electronic character of the ring.

5-Methyl: This weakly activating group is positioned para to the chloro substituent and meta to the fluoro and ester groups, further modulating the ring's reactivity.

The ester group itself is a deactivating, meta-directing group. masterorganicchemistry.com The interplay of these four substituents—two deactivating ortho, para-directors, one activating ortho, para-director, and one deactivating meta-director—results in a complex reactivity profile that is not easily predicted without experimental investigation.

Identification of Research Gaps and Rationale for Investigating this compound

A comprehensive search of the scientific literature reveals a significant research gap concerning this compound. While numerous studies exist for various other halogenated and methylated benzoate esters, no dedicated synthesis, characterization, or application studies for this specific isomer appear to have been published. Its precursor acid, 2-chloro-3-fluoro-5-methylbenzoic acid, is also not readily found in commercial catalogs or literature, unlike some of its isomers. sigmaaldrich.com

Plausible Synthetic Route: A logical synthetic pathway to this compound would begin with the corresponding benzoic acid. The synthesis of the precursor, 2-chloro-3-fluoro-5-methylbenzoic acid, could be envisioned starting from a commercially available substituted toluene (B28343). For instance, multi-step sequences involving selective halogenation, nitration, reduction, and diazotization/substitution reactions, followed by oxidation of the methyl group to a carboxylic acid, are standard procedures in organic synthesis for preparing polysubstituted aromatic compounds. nih.govwipo.intpatsnap.com

Once the 2-chloro-3-fluoro-5-methylbenzoic acid is obtained, the target ester can be synthesized via a Fischer-Speier esterification. libretexts.org This would involve heating the carboxylic acid in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid. organic-chemistry.org

Rationale for Investigation: The lack of data on this compound provides a clear rationale for its investigation. The unique arrangement of its substituents makes it a potentially valuable, yet unexplored, building block for advanced organic synthesis. The combination of steric hindrance around the ester and the distinct electronic profile conferred by the ortho-chloro, meta-fluoro, and para-methyl groups could lead to novel reactivity or be used to construct molecules with specific three-dimensional shapes and properties. Investigating its synthesis and reactivity would fill a gap in the chemical literature and could provide a new tool for chemists developing novel pharmaceuticals, agrochemicals, or advanced materials where precise control over substitution patterns is critical. researchgate.netncert.nic.in

Data Tables

Table 1: Predicted Physicochemical Properties of this compound

This table presents estimated data based on the compound's structure, as direct experimental values are not available in the literature.

PropertyPredicted Value
Molecular Formula C₉H₈ClFO₂
Molecular Weight 202.61 g/mol
Physical State Likely a colorless liquid or low-melting solid at room temperature
Boiling Point Estimated >200 °C
Solubility Expected to be soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF) and insoluble in water.

Table 2: Hypothetical Spectroscopic Data for this compound

This table provides a prediction of the key signals that would be expected in the spectroscopic analysis of the compound.

SpectroscopyPredicted Signals
¹H-NMR δ ≈ 7.0-7.5 ppm (2H, aromatic protons, complex splitting patterns due to H-F and H-H coupling), δ ≈ 3.9 ppm (3H, singlet, -OCH₃), δ ≈ 2.4 ppm (3H, singlet, Ar-CH₃)
¹³C-NMR δ ≈ 165 ppm (C=O), δ ≈ 155-160 ppm (C-F, large C-F coupling constant), δ ≈ 115-140 ppm (aromatic carbons), δ ≈ 52 ppm (-OCH₃), δ ≈ 20 ppm (Ar-CH₃)
IR (Infrared) ν ≈ 1730 cm⁻¹ (C=O stretch), ν ≈ 1250-1300 cm⁻¹ (C-O stretch), ν ≈ 1000-1100 cm⁻¹ (C-F stretch), ν ≈ 750-850 cm⁻¹ (C-Cl stretch)
Mass Spec (EI) M⁺ peak at m/z = 202/204 (in a ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-chloro-3-fluoro-5-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-5-3-6(9(12)13-2)8(10)7(11)4-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZOAYYGISZOPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 2 Chloro 3 Fluoro 5 Methylbenzoate

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. The retrosynthetic analysis of Methyl 2-chloro-3-fluoro-5-methylbenzoate reveals several potential synthetic disconnections.

The most straightforward disconnection is the ester linkage, which points to 2-chloro-3-fluoro-5-methylbenzoic acid as the immediate precursor. This carboxylic acid is a key intermediate in the synthesis of the target ester.

Further disconnection of the aromatic ring substituents suggests a few primary pathways. The chloro and fluoro groups can be envisioned to be introduced via Sandmeyer and Balz-Schiemann reactions, respectively. This would necessitate a precursor with an amino group at either the C2 or C3 position. For instance, starting from an appropriately substituted aniline (B41778), the amino group can be converted to a diazonium salt, which is then displaced by a halogen. The order of introduction of the halogens is critical and is dictated by the directing effects of the substituents already present on the ring. lumenlearning.compressbooks.pub

An alternative retrosynthetic approach involves the functionalization of a pre-existing substituted benzene (B151609) ring. For example, starting with a toluene (B28343) derivative, the chloro and fluoro groups can be introduced through electrophilic aromatic substitution reactions. However, controlling the regioselectivity of these reactions to obtain the desired 2,3,5-substitution pattern can be challenging.

Based on this analysis, the key precursors for the synthesis of this compound are identified as:

2-chloro-3-fluoro-5-methylbenzoic acid

Substituted anilines (e.g., 2-amino-3-fluoro-5-methylbenzoic acid or 3-amino-2-chloro-5-methylbenzoic acid)

Substituted toluenes (e.g., 3-fluoro-5-methyltoluene)

Direct Esterification Approaches

Once the key precursor, 2-chloro-3-fluoro-5-methylbenzoic acid, is obtained, it can be converted to the corresponding methyl ester via direct esterification. Two primary methods for this transformation are acid-catalyzed esterification and coupling reagent-mediated esterification.

Acid-catalyzed esterification, also known as Fischer esterification, is a classic method for the synthesis of esters from carboxylic acids and alcohols. tcu.eduyoutube.com The reaction is typically carried out by refluxing the carboxylic acid and an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The equilibrium of the reaction is driven towards the product side by using an excess of the alcohol or by removing the water formed during the reaction. For the synthesis of this compound, 2-chloro-3-fluoro-5-methylbenzoic acid would be reacted with methanol (B129727) in the presence of an acid catalyst. mdpi.com

Table 1: Typical Conditions for Acid-Catalyzed Esterification

Carboxylic Acid Alcohol Catalyst Temperature Reaction Time Yield
2-chloro-3-fluoro-5-methylbenzoic acid Methanol H₂SO₄ (catalytic) Reflux 4-8 hours Moderate to High

For substrates that are sensitive to strong acidic conditions or for sterically hindered carboxylic acids, coupling reagent-mediated esterification provides a milder and often more efficient alternative. These reagents activate the carboxylic acid, facilitating its reaction with the alcohol. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). The Steglich esterification is a well-known example of a DCC/DMAP mediated esterification. google.com

Table 2: Conditions for Coupling Reagent-Mediated Esterification

Carboxylic Acid Alcohol Coupling Reagent Catalyst Solvent Temperature Yield
2-chloro-3-fluoro-5-methylbenzoic acid Methanol DCC DMAP Dichloromethane Room Temperature High

Multi-Step Synthesis from Diversely Substituted Aromatic Feedstocks

The synthesis of the key intermediate, 2-chloro-3-fluoro-5-methylbenzoic acid, can be achieved through multi-step sequences starting from more readily available aromatic compounds. These routes involve the sequential introduction of the required functional groups and may require the use of protecting groups to achieve the desired regiochemistry.

A plausible synthetic route starts from a simple substituted aniline, such as 3-fluoro-5-methylaniline (B1303435). nih.gov The synthesis would involve the following key transformations:

Diazotization and Chlorination (Sandmeyer Reaction): The amino group of 3-fluoro-5-methylaniline can be converted to a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid. Subsequent treatment with a copper(I) chloride solution introduces the chlorine atom at the 2-position, yielding 2-chloro-1-fluoro-3-methyl-5-nitrobenzene (B13141241) (assuming a preceding nitration step to introduce a nitro group that can be reduced to the amine). A more direct route would involve the diazotization of an aminobenzoic acid derivative. For instance, starting with 2-amino-3-fluoro-5-methylbenzoic acid, a Sandmeyer reaction could introduce the chloro group. rsc.org

Oxidation of the Methyl Group: The methyl group can be oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (B83412) (KMnO₄) or chromic acid. This step is typically performed after the introduction of the halogens.

In more complex syntheses, strategic functional group transformations and the use of protecting groups are often necessary to control the regioselectivity of the reactions. pressbooks.pub For example, an amino group can be protected as an acetamide (B32628) to moderate its activating effect and to direct subsequent electrophilic substitutions.

A potential multi-step synthesis could start from 2-amino-3-methylbenzoic acid. patsnap.com

Chlorination: The aromatic ring can be chlorinated at the 5-position using a suitable chlorinating agent like N-chlorosuccinimide (NCS) or cyanuric chloride to give 2-amino-5-chloro-3-methylbenzoic acid. patsnap.comgoogle.com

Diazotization and Fluorination (Balz-Schiemann Reaction): The amino group of 2-amino-5-chloro-3-methylbenzoic acid can be converted to a diazonium tetrafluoroborate (B81430) salt. Thermal decomposition of this salt would then introduce the fluorine atom at the 2-position, yielding 2-fluoro-5-chloro-3-methylbenzoic acid. It is important to note that this would result in a different isomer than the target precursor. To obtain the desired 2-chloro-3-fluoro-5-methylbenzoic acid, one would need to start with a precursor that allows for the introduction of the fluorine at the 3-position. A plausible precursor would be 2-amino-5-methylbenzoic acid, which could be fluorinated at the 3-position via electrophilic fluorination, followed by chlorination at the 2-position via a Sandmeyer reaction.

The final step in any of these multi-step syntheses would be the esterification of the resulting 2-chloro-3-fluoro-5-methylbenzoic acid with methanol, as described in section 2.2.

Optimization of Reaction Parameters and Yields

The synthesis of this compound, typically achieved through the esterification of 2-chloro-3-fluoro-5-methylbenzoic acid with methanol, is influenced by a multitude of reaction parameters. Optimizing these factors is crucial for maximizing yield and ensuring process efficiency.

Investigation of Solvent Effects and Reaction Kinetics

The choice of solvent can significantly impact the rate and equilibrium of the esterification reaction. While the reaction can be performed without a solvent, using the excess alcohol as the reaction medium, an inert solvent is often employed to facilitate the removal of water, a byproduct that can limit the reaction's progression.

Solvent Effects:

A study on the esterification of substituted benzoic acids highlights the influence of solvent polarity and the ability of the solvent to form hydrogen bonds. Solvents that can effectively solvate the reactants and transition state without strongly binding to the carboxylic acid's hydroxyl group tend to promote higher reaction rates. Apolar solvents are often favored as they facilitate the removal of water through azeotropic distillation. ucl.ac.uk

Reaction Kinetics:

The esterification of benzoic acids is typically a second-order reaction, with the rate dependent on the concentrations of both the carboxylic acid and the alcohol. The presence of substituents on the aromatic ring, such as the chloro and fluoro groups in 2-chloro-3-fluoro-5-methylbenzoic acid, can influence the electronic properties of the carboxylic acid and thus its reactivity. Electron-withdrawing groups, like chlorine and fluorine, can increase the acidity of the carboxylic acid, potentially accelerating the reaction.

A hypothetical kinetic study for the acid-catalyzed esterification of 2-chloro-3-fluoro-5-methylbenzoic acid with methanol could yield the following representative data:

Concentration of 2-chloro-3-fluoro-5-methylbenzoic acid (mol/L)Concentration of Methanol (mol/L)Initial Rate (mol/L·s)
0.11.01.5 x 10⁻⁵
0.21.03.0 x 10⁻⁵
0.12.03.0 x 10⁻⁵
0.22.06.0 x 10⁻⁵

This is a representative data table for illustrative purposes.

Catalyst Screening and Optimization of Catalyst Loading

The esterification of 2-chloro-3-fluoro-5-methylbenzoic acid is generally an acid-catalyzed process. While strong mineral acids like sulfuric acid are effective, their corrosive nature and the generation of acidic waste have prompted the investigation of alternative catalysts.

Catalyst Screening:

A variety of solid acid catalysts have shown promise in esterification reactions, offering advantages such as easier separation and potential for recycling. A comparative study on the esterification of benzoic acid with various alcohols using different catalysts provides valuable insights. dergipark.org.tr

CatalystCatalyst Loading (wt%)Reaction Time (h)Conversion (%)
Sulfuric Acid5495
Amberlyst-1510878
Montmorillonite K1010592
Deep Eutectic Solvent (p-TSA:BTEAC)15688

This table presents representative data from studies on analogous benzoic acid esterifications to illustrate catalyst performance. dergipark.org.trijstr.org

The results suggest that while traditional liquid acids offer high conversion in shorter times, solid acids like modified clays (B1170129) present a viable and more environmentally benign alternative. Deep eutectic solvents also show considerable catalytic activity. dergipark.org.tr

Optimization of Catalyst Loading:

The amount of catalyst used is a critical parameter. Insufficient catalyst will result in slow reaction rates, while an excess may not significantly increase the yield and adds to the cost and waste. The optimal catalyst loading is typically determined experimentally for each specific substrate and reaction condition. For solid catalysts, loadings are often in the range of 5-15 wt% relative to the carboxylic acid. ijstr.org

Temperature, Pressure, and Concentration Optimization

The reaction conditions of temperature, pressure, and reactant concentration are key levers for controlling the rate and extent of esterification.

Temperature:

Increasing the reaction temperature generally increases the reaction rate. However, for esterification, which is a reversible reaction, higher temperatures can also shift the equilibrium. The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining a favorable equilibrium position. For the esterification of benzoic acids, temperatures are often maintained at the reflux temperature of the alcohol or solvent used. ijstr.org

Pressure:

The reaction is typically carried out at atmospheric pressure. Applying a vacuum can be an effective method for removing water as it forms, thereby driving the reaction towards the product side and increasing the yield.

Concentration:

According to Le Chatelier's principle, using an excess of one of the reactants, typically the less expensive one (in this case, methanol), can shift the equilibrium to favor the formation of the ester. The optimal molar ratio of alcohol to carboxylic acid is usually determined through a series of experiments.

Principles of Sustainable Synthesis in Production

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally responsible and economically viable manufacturing processes.

Utilization of Renewable and Recyclable Solvents and Reagents

Renewable Solvents:

Renewable SolventSourceKey Properties
EthanolBiomass fermentationBiodegradable, low toxicity
Ethyl lactateFermentation of corn starchBiodegradable, high boiling point
Cyrene™ (dihydrolevoglucosenone)CelluloseBiodegradable, high polarity
2-Methyltetrahydrofuran (2-MeTHF)Furfural from biomassForms azeotrope with water, easily recyclable

This table provides examples of renewable solvents that could be considered for the esterification process.

The feasibility of using these solvents would depend on their ability to dissolve the reactants and facilitate the reaction, as well as the ease of their recovery and recycling. diva-portal.org

Recyclable Reagents and Catalysts:

The use of recyclable catalysts is a cornerstone of green chemistry. As discussed in section 2.4.2, solid acid catalysts such as zeolites, ion-exchange resins (e.g., Amberlyst-15), and modified clays (e.g., Montmorillonite K10) are attractive alternatives to homogeneous catalysts. ijstr.orgorganic-chemistry.org These catalysts can be recovered by simple filtration at the end of the reaction and reused in subsequent batches, reducing waste and cost. The development of robust and highly active recyclable catalysts is an active area of research. nih.gov

Mechanistic Investigations of Synthetic Pathways to Methyl 2 Chloro 3 Fluoro 5 Methylbenzoate

Detailed Reaction Mechanisms for Critical Synthetic Steps

The synthesis of Methyl 2-chloro-3-fluoro-5-methylbenzoate likely involves a multi-step sequence, starting from a simpler, commercially available toluene (B28343) or benzoic acid derivative. Key transformations would include chlorination, fluorination, and esterification.

One plausible synthetic route could start with 3-methylbenzoic acid. The introduction of the chloro and fluoro substituents at specific positions is governed by the directing effects of the existing methyl and carboxyl groups. The methyl group is an ortho-, para-director, while the carboxyl group is a meta-director.

Chlorination: The introduction of the chlorine atom at the 2-position could be achieved through electrophilic aromatic substitution. The reaction would likely proceed via the formation of a chloronium ion (Cl+) from a chlorine source like Cl2 in the presence of a Lewis acid catalyst (e.g., FeCl3 or AlCl3). The arenium ion intermediate, a cyclohexadienyl cation, is stabilized by resonance. egyankosh.ac.in The strong ortho-, para-directing effect of the methyl group would favor substitution at the 2- and 4-positions.

Fluorination: The introduction of the fluorine atom at the 3-position is more challenging due to the high reactivity of elemental fluorine. A common method for introducing fluorine into an aromatic ring is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. Therefore, a precursor with an amino group at the 3-position would be necessary. An alternative modern approach could involve electrophilic fluorinating reagents like N-fluorobis(phenylsulfonyl)amine (NFSI).

Esterification: The final step would likely be the esterification of the carboxylic acid group to form the methyl ester. This can be achieved by reacting the substituted benzoic acid with methanol (B129727) in the presence of an acid catalyst (e.g., H2SO4) via a Fischer esterification mechanism. Alternatively, the acid could be converted to an acid chloride using thionyl chloride (SOCl2), followed by reaction with methanol.

A patent for a related compound, 5-bromo-3-fluoro-2-methylbenzoate, describes a process starting from methyl 2-methyl-3-amino-5-bromobenzoate, where the amino group is converted to a fluoro group via a diazotization reaction using hexafluorophosphoric acid and sodium nitrite (B80452). google.com This suggests a similar strategy could be employed for the synthesis of this compound, starting from an appropriately substituted aniline (B41778) derivative.

Characterization of Transition States and Energy Profiles

The theoretical investigation of reaction pathways through computational chemistry, such as Density Functional Theory (DFT), can provide valuable insights into the transition states and energy profiles of the synthetic steps. For the electrophilic chlorination step, the rate-determining step is typically the formation of the arenium ion intermediate. egyankosh.ac.in The transition state for this step would involve the partial formation of the C-Cl bond and the disruption of the aromatic system. The energy profile would show a significant activation barrier to reach this transition state, followed by a lower energy intermediate (the arenium ion), and then a small barrier for the loss of a proton to restore aromaticity.

The relative energies of the possible arenium ion intermediates (substitution at the 2-, 4-, or 6-positions relative to the methyl group) would determine the regioselectivity of the reaction. Computational models could be used to calculate these energies and predict the most likely substitution pattern.

For the Balz-Schiemann reaction, the key transition state would be associated with the heterolytic cleavage of the C-N bond in the diazonium salt and the concurrent formation of the C-F bond. The energy profile of this reaction is complex and can be influenced by the solvent and counter-ion.

Application of Isotopic Labeling Studies for Mechanism Elucidation

Isotopic labeling is a powerful technique for tracing the fate of atoms throughout a reaction sequence and can provide definitive evidence for proposed mechanisms. researchgate.netnih.gov The use of stable isotopes like carbon-13 (¹³C), deuterium (B1214612) (²H or D), and oxygen-18 (¹⁸O) is common in such studies. nih.gov

For instance, to confirm the mechanism of esterification, one could use ¹⁸O-labeled methanol (CH₃¹⁸OH). If the reaction proceeds via the standard Fischer esterification mechanism, the ¹⁸O label would be incorporated into the ester product (this compound), and not into the water molecule formed as a byproduct.

In the context of electrophilic aromatic substitution, deuterium labeling can be used to probe the mechanism. If the starting material were deuterated at the position of substitution, the presence or absence of a kinetic isotope effect (discussed in the next section) would provide information about the rate-determining step.

Determination of Kinetic Isotope Effects (KIE)

The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. youtube.comyoutube.com The magnitude of the KIE can provide crucial information about the rate-determining step of a reaction.

In most electrophilic aromatic substitution reactions, the cleavage of the C-H bond is not the rate-determining step. egyankosh.ac.in The rate-determining step is the initial attack of the electrophile on the aromatic ring to form the arenium ion. In such cases, replacing a hydrogen atom with a deuterium atom at the site of substitution (a primary KIE) would result in a kH/kD value close to 1, indicating no significant isotope effect. youtube.comstackexchange.com This is because the C-H bond is not broken in the rate-determining step.

However, in some cases, such as sulfonation, a significant primary KIE is observed, suggesting that the C-H bond cleavage is part of the rate-determining step. egyankosh.ac.in For the chlorination step in the synthesis of this compound, it is expected that the KIE would be close to 1, consistent with the generally accepted mechanism of electrophilic aromatic substitution.

A secondary KIE, where an isotope is placed at a position not directly involved in bond breaking, could also be measured to probe the nature of the transition state.

Stereochemical Considerations in Reaction Pathways (if applicable to specific precursors or transformations)

For the synthesis of this compound itself, there are no chiral centers, and therefore, stereochemical considerations are not directly applicable to the final product.

However, if any of the precursors used in the synthesis are chiral, or if any of the transformations involve the creation of a transient chiral intermediate, then stereochemical outcomes would need to be considered. For example, if a chiral directing group were used to control the regioselectivity of the substitution reactions, it would be important to understand how its stereochemistry influences the reaction pathway. At present, there is no information in the public domain to suggest that the synthesis of this particular achiral molecule involves stereoselective steps.

Computational and Theoretical Chemistry of Methyl 2 Chloro 3 Fluoro 5 Methylbenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like Methyl 2-chloro-3-fluoro-5-methylbenzoate, DFT is instrumental in predicting its geometry, electronic properties, and spectroscopic signatures with a high degree of accuracy. irjweb.comresearchgate.net

Geometry Optimization and Exploration of Conformational Landscapes

The first step in the computational analysis of a molecule is to determine its most stable three-dimensional structure, known as geometry optimization. This process systematically alters the molecule's geometry to find the arrangement with the lowest potential energy. For this compound, key considerations in its conformational landscape include the orientation of the methoxycarbonyl (-COOCH₃) group relative to the benzene (B151609) ring and the rotation of the terminal methyl group.

DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311G(d,p), can map the potential energy surface associated with the rotation around the C(ring)-C(carbonyl) bond. researchgate.net This exploration reveals the global minimum energy conformer, which is the most likely structure to be observed experimentally, as well as any other low-energy local minima that might be accessible at room temperature. The substituents on the benzene ring (chloro, fluoro, and methyl groups) create steric and electronic influences that dictate the preferred planar or non-planar arrangement of the ester group.

Table 1: Predicted Optimized Cartesian Coordinates for the Global Minimum Energy Conformer of this compound (Note: These coordinates represent a theoretical prediction from computational software and serve as an example of data generated during geometry optimization.)

Atom X (Å) Y (Å) Z (Å)
C 2.031 -1.215 -0.001
C 0.655 -1.493 -0.001
C -0.298 -0.485 0.000
C 0.057 0.852 0.001
C 1.431 1.135 0.001
C 2.382 0.128 0.000
Cl 0.059 -3.123 -0.002
F -0.865 1.849 0.002
C -1.802 -0.841 0.000
O -2.129 -1.979 -0.001
O -2.669 0.177 0.002
C -4.057 -0.198 0.001
H -4.269 -0.821 -0.875
H -4.619 0.733 0.002
H -4.270 -0.819 0.878
C 3.842 0.441 -0.001
H 4.020 1.071 0.871
H 4.417 -0.486 -0.001
H 4.020 1.070 -0.874
H 2.298 -2.261 -0.001
H 1.701 2.181 0.002

Analysis of Electronic Structure (HOMO-LUMO Gaps, Molecular Electrostatic Potential)

The electronic properties of a molecule are critical to understanding its reactivity. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.nettci-thaijo.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. irjweb.comugm.ac.id A smaller gap suggests the molecule is more reactive.

Another powerful tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). tci-thaijo.orgugm.ac.id For this compound, the MEP would be expected to show significant negative potential around the electronegative oxygen and fluorine atoms, highlighting these as likely sites for electrophilic attack. Conversely, the hydrogen atoms would exhibit positive potential.

Table 2: Predicted Electronic Properties of this compound (Note: Values are illustrative and depend heavily on the chosen DFT functional and basis set.)

Property Predicted Value Significance
HOMO Energy -7.2 eV Energy of the outermost electron orbital; relates to ionization potential.
LUMO Energy -1.5 eV Energy of the first unoccupied orbital; relates to electron affinity.
HOMO-LUMO Gap 5.7 eV Indicates chemical reactivity and stability; a larger gap implies higher stability. irjweb.com

Prediction and Validation of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations provide a reliable method for predicting spectroscopic data, which can then be used to validate or interpret experimental results.

NMR Chemical Shifts : The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is a standard approach for predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). acs.orgnih.govnyu.edu By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained and compared to experimental spectra to confirm the molecular structure. acs.orgmdpi.com

Vibrational Frequencies : DFT can also compute the harmonic vibrational frequencies corresponding to the molecule's infrared (IR) and Raman spectra. researchgate.netajchem-a.com Analysis of these calculated frequencies allows for the assignment of specific vibrational modes, such as the characteristic C=O stretch of the ester group, C-F and C-Cl stretches, and various aromatic ring vibrations. Calculated frequencies are often systematically scaled to correct for anharmonicity and achieve better agreement with experimental data. ajchem-a.com

Table 3: Predicted ¹³C NMR Chemical Shifts and Vibrational Frequencies (Note: NMR data is based on publicly available predictions. Vibrational frequencies are representative of expected modes from DFT calculations.)

Parameter Predicted Value Assignment/Region
¹³C NMR Shift ~164 ppm Carbonyl Carbon (C=O)
¹³C NMR Shift ~115-140 ppm Aromatic Carbons (C-C, C-Cl, C-F)
¹³C NMR Shift ~53 ppm Methoxy Carbon (-OCH₃)
¹³C NMR Shift ~20 ppm Methyl Carbon (-CH₃)
Vibrational Frequency ~1730-1750 cm⁻¹ C=O stretching
Vibrational Frequency ~1250-1300 cm⁻¹ C-O stretching
Vibrational Frequency ~1000-1100 cm⁻¹ C-F stretching
Vibrational Frequency ~700-800 cm⁻¹ C-Cl stretching

Molecular Dynamics (MD) Simulations

While DFT provides a static, time-independent picture, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into conformational dynamics and intermolecular interactions. arxiv.orgnjit.edu

Investigation of Conformational Flexibility in Different Solvation Environments

MD simulations are ideal for exploring how a molecule's flexibility is influenced by its environment. A simulation would typically place one or more molecules of this compound in a simulation box filled with explicit solvent molecules (e.g., water, methanol (B129727), or a nonpolar solvent like hexane).

By running the simulation for nanoseconds or longer, the trajectory can be analyzed to monitor the torsional angles of the ester group and the attached methyl group. This reveals the range of accessible conformations in a given solvent, the frequency of transitions between them, and whether specific solvent interactions stabilize certain orientations over others. nih.gov For example, a polar protic solvent might form transient hydrogen bonds with the carbonyl oxygen, influencing the rotational barrier of the ester group.

Modeling of Intermolecular Interactions with Solvent Molecules

The trajectory from an MD simulation is a rich source of information about how the solute interacts with the surrounding solvent. nih.gov A key analytical tool is the Radial Distribution Function (RDF) , g(r), which describes the probability of finding a solvent atom at a certain distance from a solute atom.

For this compound in an aqueous solution, one could calculate the RDF between the carbonyl oxygen and water's hydrogen atoms. A sharp peak in the RDF at a short distance (~2 Å) would provide clear evidence of hydrogen bonding. nih.gov Similarly, analyzing the distribution of solvent molecules around the hydrophobic methyl group and the halogenated aromatic ring can provide a detailed picture of the solvation shell structure and the nature of the solute-solvent interactions. arxiv.org

Table of Mentioned Compounds

Compound Name
This compound

Quantum Chemical Calculations of Reactivity Descriptors

Quantum chemical calculations provide profound insights into the reactivity of molecules by evaluating various descriptors derived from the electronic structure. These descriptors help in understanding how a molecule will interact with other chemical species.

The Fukui function, f(r), is a key concept in Density Functional Theory (DFT) that helps in identifying the most reactive sites within a molecule. nih.gov It describes the change in electron density at a specific point when an electron is added to or removed from the system. researchgate.net Consequently, there are three main types of Fukui functions:

f+(r): for nucleophilic attack (addition of an electron).

f-(r): for electrophilic attack (removal of an electron). researchgate.net

f0(r): for radical attack.

Regions in a molecule with a high value of f+(r) are more susceptible to nucleophilic attack, while those with a high f-(r) value are more prone to electrophilic attack. nih.gov

These Fukui functions are related to the concepts of local softness (s(r)) and local hardness. A site with high local softness is considered more reactive. nih.gov For this compound, the distribution of these reactivity indices across the aromatic ring and the substituent groups would determine its chemical behavior. The electron-withdrawing effects of the chloro, fluoro, and methyl ester groups, combined with the electron-donating effect of the methyl group, create a complex pattern of reactivity.

A hypothetical table of condensed Fukui functions for the carbon atoms of the benzene ring in this compound is presented below. The values are illustrative and represent a qualitative prediction based on the electronic effects of the substituents.

Atom (Ring Position)Predicted f+(r) (for Nucleophilic Attack)Predicted f-(r) (for Electrophilic Attack)Predicted Most Likely Attack
C1 (-COOCH3)LowHighElectrophilic
C2 (-Cl)ModerateModerateContext-dependent
C3 (-F)ModerateModerateContext-dependent
C4HighLowNucleophilic
C5 (-CH3)LowHighElectrophilic
C6HighLowNucleophilic

This table is a hypothetical representation based on theoretical principles of substituent effects on aromatic rings.

Computational chemistry allows for the exploration of potential reaction pathways for a given chemical transformation. arxiv.org By mapping the potential energy surface (PES) of a reaction, chemists can identify the most likely routes from reactants to products. nih.gov This involves locating and characterizing stationary points, which include local minima (reactants, intermediates, and products) and first-order saddle points (transition states). nih.gov

For a molecule like this compound, computational modeling could be used to investigate various reactions, such as nucleophilic aromatic substitution, hydrolysis of the ester group, or reactions involving the methyl group. The process would typically involve:

Geometry Optimization: Finding the lowest energy structures of the reactants, products, and any intermediates.

Transition State Search: Locating the transition state structure connecting the reactant and product.

Frequency Calculation: Confirming the nature of the stationary points (a transition state will have exactly one imaginary frequency).

Intrinsic Reaction Coordinate (IRC) Calculation: Tracing the reaction path from the transition state down to the reactant and product to ensure it connects the correct species.

The activation energy (the energy difference between the transition state and the reactants) can then be calculated, providing a quantitative measure of the reaction's feasibility. acs.org

A hypothetical reaction coordinate diagram for the hydrolysis of this compound is shown below.

Reaction StepSpeciesRelative Energy (kcal/mol)
1Reactants (Ester + H2O)0
2Transition State 1+25
3Tetrahedral Intermediate+10
4Transition State 2+20
5Products (Carboxylic Acid + Methanol)-5

This table represents a hypothetical energy profile for an illustrative reaction.

Quantitative Structure-Property Relationship (QSPR) Studies (focused on intrinsic chemical and spectroscopic properties)

Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the structural features of molecules with their physicochemical properties. nih.gov These models are built using statistical methods, such as multiple linear regression or machine learning algorithms, on a dataset of compounds with known properties. nih.gov

For this compound, QSPR models could be employed to predict a range of intrinsic properties without the need for experimental measurements. The process involves:

Descriptor Calculation: A wide array of molecular descriptors are calculated for a set of related compounds. These can include constitutional, topological, geometric, and quantum-chemical descriptors.

Model Building: A statistical model is developed that links a subset of these descriptors to a specific property of interest (e.g., boiling point, melting point, solubility, or spectroscopic shifts).

Model Validation: The predictive power of the model is assessed using an external set of compounds not used in the model development. researchgate.net

Once a robust QSPR model is established, the descriptors for this compound can be calculated and fed into the model to predict its properties. For instance, a QSPR model for predicting the ¹³C NMR chemical shifts of substituted benzoates could be developed.

Below is a hypothetical QSPR data table for predicting a property like the boiling point for a series of substituted methyl benzoates.

CompoundDescriptor 1 (e.g., Molecular Weight)Descriptor 2 (e.g., Polar Surface Area)Predicted Boiling Point (°C)
Methyl Benzoate (B1203000)136.1526.3199.6
Methyl 4-chlorobenzoate170.5926.3237.2
Methyl 4-fluorobenzoate154.1426.3204.5
Methyl 4-methylbenzoate150.1726.3217.1
This compound 202.61 26.3 (Predicted Value)

This table illustrates the principle of a QSPR study; the predicted value for the target compound would be calculated from a regression equation derived from the known data of the other compounds.

Reactivity and Derivatization Chemistry of Methyl 2 Chloro 3 Fluoro 5 Methylbenzoate

Hydrolysis Reactions of the Ester Moiety

The ester functional group in Methyl 2-chloro-3-fluoro-5-methylbenzoate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the corresponding carboxylic acid (2-chloro-3-fluoro-5-methylbenzoic acid) and methanol (B129727). This process can be catalyzed by either acid or base, with each proceeding through a distinct mechanism and exhibiting different kinetics. mdpi.com

Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis of esters is a reversible process that proceeds via a series of equilibrium steps. mdpi.com The mechanism involves the initial protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol lead to the formation of the carboxylic acid and regeneration of the acid catalyst. nih.gov

The rate of acid-catalyzed hydrolysis is influenced by the electronic nature of the substituents on the aromatic ring. For this compound, the chloro and fluoro substituents are electron-withdrawing, which can slightly influence the reaction rate. Generally, electron-withdrawing groups can either accelerate or decelerate the reaction depending on the rate-determining step. In this case, they would disfavor the initial protonation but could favor the attack of water. The methyl group, being electron-donating, would slightly favor protonation.

Table 1: Predicted Relative Effect of Substituents on Acid-Catalyzed Hydrolysis Rate

SubstituentPositionElectronic EffectPredicted Impact on Rate
Chloro2Inductively withdrawing, weakly resonance donatingComplex, likely minor
Fluoro3Inductively withdrawing, weakly resonance donatingComplex, likely minor
Methyl5Inductively and hyperconjugatively donatingSlight rate increase
Methoxycarbonyl1WithdrawingRate decrease

This table is based on general principles of electronic effects on ester hydrolysis.

Kinetics and Mechanisms of Base-Catalyzed Hydrolysis

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that proceeds through a nucleophilic acyl substitution mechanism. mdpi.com A hydroxide (B78521) ion, acting as a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This is followed by the elimination of the methoxide (B1231860) ion as a leaving group, which then deprotonates the newly formed carboxylic acid to yield a carboxylate salt and methanol. masterorganicchemistry.com

The rate of base-catalyzed hydrolysis is significantly enhanced by the presence of electron-withdrawing groups on the aromatic ring. chegg.com These groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. In this compound, both the chloro and fluoro substituents are strongly electron-withdrawing via the inductive effect, which is expected to accelerate the rate of saponification. The methyl group, being electron-donating, would have a slight retarding effect.

Studies on the hydrolysis of various substituted methyl benzoates have demonstrated that electron-withdrawing substituents generally lead to faster hydrolysis rates under basic conditions. oieau.fr For instance, the presence of a 4-nitro group, a strong electron-withdrawing group, significantly reduces the half-life of methyl benzoate (B1203000) hydrolysis. oieau.fr Conversely, electron-donating groups like a 4-methoxy group increase the half-life. oieau.fr A study on ethyl bromo benzoates also highlighted that electron-withdrawing bromine at the para position leads to lower hydrolytic stability compared to the unsubstituted analogue. nih.gov Based on these findings, this compound is expected to undergo base-catalyzed hydrolysis more readily than methyl benzoate itself.

Table 2: Predicted Relative Reactivity in Base-Catalyzed Hydrolysis

CompoundKey SubstituentsPredicted Reactivity
Methyl benzoateNoneBaseline
Methyl 4-nitrobenzoate4-Nitro (EWG)Higher than baseline
Methyl 4-methoxybenzoate4-Methoxy (EDG)Lower than baseline
This compound2-Chloro (EWG), 3-Fluoro (EWG), 5-Methyl (EDG)Higher than baseline

EWG: Electron-Withdrawing Group, EDG: Electron-Donating Group. This table is based on established principles of substituent effects on saponification rates. chegg.comoieau.fr

Nucleophilic Aromatic Substitution (SNAr) Reactions at Halogenated Positions

The presence of chloro and fluoro substituents on the aromatic ring, activated by the electron-withdrawing methyl ester group, allows this compound to participate in nucleophilic aromatic substitution (SNAr) reactions. This type of reaction involves the attack of a nucleophile on the aromatic ring and the subsequent displacement of one of the halogen leaving groups.

The generally accepted mechanism for SNAr is a two-step addition-elimination process. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. pearson.com In the second, typically fast, step, the leaving group is expelled, and the aromaticity of the ring is restored. pearson.com

Comparative Reactivity of Chloro versus Fluoro Substituents

In SNAr reactions, the nature of the halogen leaving group has a significant impact on the reaction rate. Contrary to the trend observed in SN1 and SN2 reactions, the reactivity order for halogens in SNAr is generally F > Cl > Br > I. This is because the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the cleavage of the carbon-halogen bond. semanticscholar.org

The high electronegativity of fluorine makes the carbon atom to which it is attached more electrophilic and thus more susceptible to nucleophilic attack. Although the C-F bond is stronger than the C-Cl bond, the stabilization of the transition state leading to the Meisenheimer complex is the dominant factor. Therefore, in a molecule like this compound, the fluoro substituent at the 3-position is generally expected to be more reactive towards nucleophilic displacement than the chloro substituent at the 2-position.

Influence of the Ester Group on SNAr Reactivity and Regioselectivity

The methyl ester group (-COOCH3) plays a crucial role in activating the aromatic ring for SNAr reactions. As a strong electron-withdrawing group, it delocalizes the negative charge of the Meisenheimer intermediate through resonance, thereby stabilizing it and lowering the activation energy for its formation. The activating effect is most pronounced when the electron-withdrawing group is positioned ortho or para to the leaving group.

In this compound, the ester group is ortho to the chloro substituent and meta to the fluoro substituent. This positioning has a differential effect on the activation of the two halogenated sites. The resonance-based stabilization of the negative charge is more effective when the nucleophile attacks the carbon bearing the chloro group (C-2), as the negative charge can be delocalized onto the carbonyl oxygen of the ester group. When the nucleophile attacks the carbon bearing the fluoro group (C-3), the ester group is in a meta position and cannot participate in resonance stabilization of the intermediate.

This leads to a competition between two factors: the inherent higher reactivity of the fluoro leaving group and the more favorable electronic activation of the chloro position by the ester group. The regioselectivity of an SNAr reaction on this substrate would therefore be highly dependent on the specific nucleophile and reaction conditions.

Table 3: Factors Influencing SNAr Regioselectivity

Position of AttackLeaving GroupElectronic Activation by Ester GroupPredicted Outcome
C-2ChloroStrong (ortho)Favored by electronic stabilization
C-3FluoroWeak (meta)Favored by leaving group ability

Electrophilic Aromatic Substitution (EAS) on the Aromatic Ring

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com The regiochemical outcome of such a reaction on a substituted benzene (B151609) ring is determined by the directing effects of the substituents already present. libretexts.org

In this compound, we have four substituents whose directing effects must be considered:

-Cl (Chloro): Ortho, para-directing, but deactivating. researchgate.net

-F (Fluoro): Ortho, para-directing, but deactivating. researchgate.net

-CH3 (Methyl): Ortho, para-directing and activating. libretexts.org

-COOCH3 (Methoxycarbonyl): Meta-directing and deactivating. researchgate.net

To predict the position of substitution, we must analyze the directing effects of each group on the available positions (C-4 and C-6).

Directing to C-4:

The chloro group at C-2 directs ortho to C-4.

The methyl group at C-5 directs ortho to C-4.

The fluoro group at C-3 directs para to C-4.

The ester group at C-1 directs meta to C-4.

Directing to C-6:

The fluoro group at C-3 directs ortho to C-6.

The methyl group at C-5 directs ortho to C-6.

The chloro group at C-2 directs para to C-6.

The ester group at C-1 directs meta to C-6.

Both available positions, C-4 and C-6, are activated by the ortho, para-directing groups. However, the position at C-4 is favored by the directing effects of the chloro, methyl, and fluoro groups. The position at C-6 is also favored by the fluoro, methyl, and chloro groups. The strongly deactivating and meta-directing ester group disfavors substitution at both ortho positions (C-2 and C-6) and the para position (C-4) relative to its meta positions. However, since all other substituents are ortho, para-directing, substitution will likely occur at one of the positions activated by these groups.

Considering the steric hindrance, the C-4 position is flanked by the methyl and fluoro groups, while the C-6 position is adjacent to the methyl group and the ester group. The steric bulk around C-6 might be slightly greater. The powerful ortho, para-directing nature of the methyl group, combined with the ortho-directing effect of the chloro group and the para-directing effect of the fluoro group, all converge on the C-4 position. Therefore, electrophilic substitution is most likely to occur at the C-4 position.

Table 4: Summary of Directing Effects for Electrophilic Aromatic Substitution

SubstituentTypeDirecting EffectFavored Positions
-COOCH3DeactivatingMetaC-3, C-5
-ClDeactivatingOrtho, ParaC-4, C-6
-FDeactivatingOrtho, ParaC-4, C-6
-CH3ActivatingOrtho, ParaC-4, C-6

The consensus of the activating and ortho, para-directing groups points towards substitution at C-4 and C-6, with C-4 likely being the major product due to a confluence of directing effects.

Regioselectivity and Directing Effects of Existing Substituents

The directing effects of the substituents on the aromatic ring of this compound are crucial in determining the position of incoming electrophiles during electrophilic aromatic substitution reactions. These effects are a combination of resonance and inductive effects.

Chloro and Fluoro Groups: Halogens, such as chlorine and fluorine, are deactivating yet ortho-, para-directing. pressbooks.publibretexts.orgstackexchange.com Their electron-withdrawing inductive effect deactivates the ring, making it less reactive than benzene. libretexts.org However, their ability to donate a lone pair of electrons through resonance directs incoming electrophiles to the ortho and para positions. pressbooks.pub In this specific molecule, the positions ortho to the halogens are already substituted.

Methyl Group: The methyl group is an activating, ortho-, para-director. libretexts.orglibretexts.org It donates electron density to the ring through an inductive effect, thereby activating it towards electrophilic attack.

Methyl Ester Group (-COOCH3): The methyl ester group is a deactivating, meta-director. libretexts.org It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive and directing incoming electrophiles to the meta position.

Metal-Catalyzed Cross-Coupling Reactions

The halogen substituents on this compound make it a suitable substrate for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

While specific studies on this compound are not abundant in the provided search results, the principles of these reactions can be applied.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. It is a versatile method for forming C-C bonds. nsf.govrsc.orgresearchgate.netresearchwithrutgers.com Given the presence of a chloro substituent, this compound could potentially undergo Suzuki-Miyaura coupling. The reactivity of the C-Cl bond is generally lower than C-Br or C-I bonds, often requiring more specialized catalysts or harsher reaction conditions.

Heck Coupling: This reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. rsc.orgresearchgate.netorganic-chemistry.org The chloro group on the benzene ring could serve as the halide component in a Heck reaction.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. rsc.orgorganic-chemistry.orgresearchgate.net This would allow for the introduction of an alkynyl group at the position of the chlorine atom.

Stille Coupling: This reaction involves the coupling of an organotin compound with an organohalide, catalyzed by palladium. While not as commonly used as the Suzuki-Miyaura coupling due to the toxicity of organotin compounds, it is a viable method for C-C bond formation.

The cross-coupling reactions mentioned above are instrumental in the synthesis of more complex molecules.

Biaryl Compounds: The Suzuki-Miyaura and Stille couplings are particularly effective for synthesizing biaryl compounds, which are prevalent in pharmaceuticals and materials science. By reacting this compound with a suitable arylboronic acid (in a Suzuki-Miyaura reaction) or arylstannane (in a Stille reaction), a new aryl group can be introduced at the position of the chlorine atom.

Alkynylated Derivatives: The Sonogashira coupling provides a direct route to alkynylated derivatives. Reacting this compound with a terminal alkyne would yield the corresponding alkynylated benzoate ester.

Transformations of the Ester Carbonyl Group (e.g., Reduction, Transesterification, Amidation)

The methyl ester group is a versatile functional handle that can be transformed into a variety of other functional groups.

Reduction: The ester group can be reduced to a primary alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄). For instance, a similar compound, methyl 5-bromo-3-fluoro-2-methylbenzoate, can have its ester group reduced to an alcohol using LiAlH₄.

Transesterification: This process converts one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. ucla.edugoogle.comresearchgate.net For example, reacting this compound with a different alcohol, such as ethanol, would yield ethyl 2-chloro-3-fluoro-5-methylbenzoate.

Amidation: The ester can be converted to an amide by reaction with an amine. This reaction often requires heating or the use of a catalyst.

Functionalization Reactions at the Methyl Group (e.g., Radical Reactions, Oxidation, Halogenation)

The methyl group attached to the benzene ring can also be a site for chemical modification.

Radical Reactions: The benzylic protons of the methyl group are susceptible to radical abstraction. acs.org These reactions are typically initiated by light or a radical initiator. libretexts.orgchemguide.co.uk For example, free radical bromination of toluene (B28343) (methylbenzene) selectively occurs at the methyl group. oregonstate.edu

Oxidation: The methyl group can be oxidized to various degrees. Mild oxidation could yield an aldehyde, while stronger oxidizing agents can produce a carboxylic acid. google.comscience.govthieme-connect.dersc.org The presence of electron-withdrawing groups on the aromatic ring can make this oxidation more challenging. thieme-connect.de

Halogenation: Under free-radical conditions (e.g., in the presence of UV light), halogens will substitute the hydrogen atoms of the methyl group. libretexts.orgyoutube.comstudymind.co.uk This is in contrast to electrophilic aromatic substitution on the ring, which occurs in the presence of a Lewis acid catalyst. libretexts.org Depending on the reaction conditions, mono-, di-, or tri-halogenated products can be obtained. libretexts.org

The Versatile Role of this compound in Chemical Innovation

Introduction: this compound, a halogenated aromatic ester, is emerging as a compound of interest in various non-biological and materials science applications. Its unique molecular architecture, characterized by the presence of chloro, fluoro, and methyl substituents on the benzene ring, imparts specific reactivity and properties that make it a valuable building block in modern chemistry. This article explores the potential applications of this compound in complex organic synthesis, polymer chemistry, and materials science, highlighting its role as a precursor to advanced materials and specialty chemicals.

Advanced Analytical Methodologies for Detection and Quantification of Methyl 2 Chloro 3 Fluoro 5 Methylbenzoate

Chromatographic Separations for Purity Profiling and Component Analysis

Chromatographic methods are fundamental for separating and identifying components in a chemical mixture. For a compound like Methyl 2-chloro-3-fluoro-5-methylbenzoate, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be principal techniques for purity assessment and analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

There is no specific, publicly available, validated HPLC method for the analysis of this compound. Method development would be the first step for any quantitative analysis.

A hypothetical HPLC method development would involve:

Column Selection: A reversed-phase column, such as a C18 or C8, would likely be a suitable starting point due to the non-polar nature of the benzene (B151609) ring and the methyl ester group.

Mobile Phase Selection: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water would be used. The ratio would need to be optimized to achieve adequate retention and separation from potential impurities. Isocratic or gradient elution could be employed.

Detector: A UV detector would be the most common choice, with the detection wavelength set to a maximum absorbance of the compound. The presence of the substituted benzene ring suggests it will have a chromophore that absorbs in the UV region.

Validation: A developed method would require validation according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Without experimental data, a specific data table for a validated HPLC method cannot be constructed.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Trace Analysis

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds, even at trace levels. This compound is expected to be sufficiently volatile and thermally stable for GC analysis.

Key considerations for a GC-MS method would include:

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) would be appropriate.

Inlet Temperature: The injector temperature must be high enough to ensure complete volatilization without causing thermal degradation.

Oven Temperature Program: A temperature gradient would be developed to ensure good separation of the analyte from any impurities or matrix components.

Mass Spectrometry: Electron Ionization (EI) would be a standard ionization technique, which would produce a characteristic fragmentation pattern for this compound, allowing for its unambiguous identification. Selected Ion Monitoring (SIM) could be used for enhanced sensitivity in trace analysis.

No specific GC-MS fragmentation data or validated trace analysis methods for this compound are available in peer-reviewed literature.

Quantitative Spectroscopic Methods (e.g., UV-Vis Spectroscopy for Concentration Determination, if chromophore is suitable)

The substituted benzene ring in this compound acts as a chromophore, meaning it absorbs ultraviolet (UV) light. This property, in principle, allows for its quantification using UV-Vis spectroscopy.

To use UV-Vis spectroscopy for quantitative purposes, a Beer-Lambert law calibration curve would be necessary. This involves preparing a series of standard solutions of known concentrations and measuring their absorbance at the wavelength of maximum absorption (λmax). However, the λmax and the molar absorptivity for this compound have not been reported in scientific publications. While this method is feasible, its primary limitation is a lack of specificity, as other UV-absorbing compounds in a sample would interfere with the measurement.

Electrochemical Analysis Techniques (if electroactive properties are present)

There is no information available to suggest that this compound possesses electroactive properties that would make it a suitable candidate for direct electrochemical analysis techniques like voltammetry or amperometry. The functional groups present (chloro, fluoro, methyl, and methyl ester on a benzene ring) are not typically considered readily oxidizable or reducible under standard electrochemical conditions. Therefore, the development of an electrochemical method for this compound is unlikely without chemical modification to introduce an electroactive moiety.

Future Research Directions and Unresolved Challenges Pertaining to Methyl 2 Chloro 3 Fluoro 5 Methylbenzoate

Exploration of Novel and More Sustainable Synthetic Routes with Enhanced Efficiency

The development of efficient and sustainable synthetic pathways is paramount for the broader availability and study of Methyl 2-chloro-3-fluoro-5-methylbenzoate. Current synthetic approaches for similarly substituted aromatic compounds often rely on multi-step processes that may involve harsh reagents or produce significant waste. Future research should focus on greener alternatives.

One promising avenue is the application of continuous-flow chemistry. researchgate.net This technology offers superior control over reaction parameters such as temperature and mixing, which is particularly beneficial for potentially exothermic reactions like diazotization, a common method for introducing fluorine into aromatic rings. researchgate.netgoogle.com By minimizing the accumulation of unstable intermediates like diazonium salts, flow chemistry can enhance safety and improve yields. researchgate.net Research into a continuous-flow process for this specific compound could significantly shorten residence times and simplify purification. researchgate.net

Another area for exploration is the use of novel catalytic systems. For instance, developing catalysts that can selectively functionalize the aromatic ring in the desired positions from a simpler precursor would be a significant advancement. This could reduce the number of synthetic steps, thereby lowering costs and environmental impact.

Table 1: Comparison of Potential Synthetic Approaches

Feature Traditional Batch Synthesis (e.g., Diazotization) Continuous-Flow Synthesis
Safety Potential accumulation of hazardous intermediates. Minimized accumulation of intermediates, enhanced safety. researchgate.net
Efficiency Can suffer from side reactions and lower yields. Often results in higher yields and purity. researchgate.net
Scalability Scaling up can be challenging due to heat transfer issues. More readily scalable by extending operation time. researchgate.net
Control Less precise control over reaction conditions. Precise control over temperature, pressure, and mixing. researchgate.net
Sustainability May require large volumes of solvents and produce more waste. Reduced solvent usage and potentially less waste.

Discovery of Unanticipated Reactivity Patterns and Unconventional Transformations

The electronic landscape of this compound is complex due to the competing electron-withdrawing effects of the chloro, fluoro, and ester groups, and the electron-donating effect of the methyl group. This complexity suggests that the compound may exhibit unique and potentially useful reactivity that has yet to be explored.

Future research should systematically investigate the reactivity of the various positions on the aromatic ring towards electrophilic and nucleophilic substitution. The interplay between the directing effects of the existing substituents could lead to unexpected regioselectivity. Furthermore, the presence of multiple halogen atoms opens the door to various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental transformations in modern organic synthesis. A thorough study of these reactions could establish this compound as a versatile building block for creating more complex molecules.

Development of Advanced Computational Models for Predictive Chemistry

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules before engaging in extensive laboratory work. For this compound, there is a clear need for the development of accurate computational models.

Using methods like Density Functional Theory (DFT), researchers can predict a wide range of properties, including:

Spectroscopic Data: Simulating NMR, IR, and UV-Vis spectra to aid in characterization.

Electronic Properties: Mapping the electron density to identify sites susceptible to electrophilic or nucleophilic attack.

Reaction Energetics: Calculating the activation energies for potential reactions to predict feasibility and guide experimental design.

These predictive models would not only accelerate the discovery of new reactions and applications but also provide fundamental insights into the electronic structure of polysubstituted aromatic systems.

Table 2: Potential Applications of Computational Modeling

Predicted Property Utility in Research
1H, 13C, 19F NMR Shifts Aids in structural confirmation and purity analysis.
Molecular Orbital Energies (HOMO/LUMO) Predicts reactivity and potential for use in electronic materials.
Bond Dissociation Energies Assesses the stability of the molecule and potential reaction pathways.
Reaction Pathway Modeling Helps in understanding reaction mechanisms and optimizing conditions.

Integration into Emerging Materials Systems for Next-Generation Technologies

The unique combination of a rigid aromatic core and polar halogen substituents suggests that this compound could be a valuable component in advanced materials. While specific applications in materials science are not yet established, its structure is analogous to precursors used in various high-performance materials.

Future investigations could explore its use as:

A monomer or additive in high-performance polymers: The presence of fluorine can enhance thermal stability, chemical resistance, and hydrophobicity.

A building block for liquid crystals: The rigid, substituted benzene (B151609) ring is a common feature in liquid crystal architectures.

An intermediate for organic electronics: Halogenated aromatic compounds are often used in the synthesis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Systematic research is required to synthesize derivatives and polymers from this compound and to characterize their physical and chemical properties to assess their suitability for these next-generation technologies.

Scalability of Synthesis for Potential Industrial-Scale Applications and Process Optimization

For any compound to move from a research curiosity to a commercially viable product, its synthesis must be scalable. A significant challenge for this compound is the development of a process that is not only efficient but also economically feasible and safe on an industrial scale.

Future work in this area should focus on transitioning from laboratory-scale batch reactions to more robust, potentially continuous, manufacturing processes. researchgate.net This involves:

Process Optimization: Systematically varying reaction conditions (temperature, pressure, catalyst loading, reaction time) to maximize yield and purity while minimizing cost and waste. google.com

Feedstock Sourcing: Identifying cost-effective and readily available starting materials.

Downstream Processing: Developing efficient and scalable methods for purification and isolation of the final product.

Drawing on established principles for the industrial production of other fine chemicals, such as the use of flow reactors to manage exothermic reactions and simplify workup, will be crucial. researchgate.net The successful development of a manufacturing-scale process would be a critical step toward realizing the potential applications of this compound in pharmaceuticals, agrochemicals, or materials science. patsnap.com

Q & A

Q. What are the recommended laboratory safety protocols for handling Methyl 2-chloro-3-fluoro-5-methylbenzoate?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, chemical safety goggles, and flame-retardant lab coats. Inspect gloves before use and dispose of contaminated gloves properly .
  • Ventilation : Use fume hoods to minimize inhalation risks.
  • Waste Management : Segregate halogenated waste and transfer to certified hazardous waste disposal services to prevent environmental contamination .
  • Spill Response : Absorb spills with inert materials (e.g., vermiculite) and avoid drainage systems .

Q. How can researchers synthesize this compound from precursor molecules?

Methodological Answer: A typical synthesis involves:

Methylation : React 2-chloro-3-fluoro-5-methylbenzoic acid with methanol under acid catalysis (e.g., H₂SO₄) to form the ester .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Validation : Confirm purity via TLC and NMR (see Advanced Questions for details).
Note: Substituent positions influence reaction efficiency; steric hindrance from the methyl group may require elevated temperatures (~80°C) .

Advanced Research Questions

Q. How can regioselectivity issues arise during halogenation of the benzoate ring, and how are they resolved?

Methodological Answer:

  • Challenge : Competing directing effects (e.g., chloro as meta-director vs. fluoro as ortho/para-director) can lead to mixed products.
  • Solution :
    • Use protective groups (e.g., methyl ester) to temporarily block reactive sites.
    • Optimize reaction conditions (e.g., low-temperature electrophilic substitution with Cl₂/FeCl₃ to prioritize chloro addition at position 2) .
    • Monitor byproducts via GC-MS and adjust stoichiometry to favor desired regiochemistry.

Q. What advanced analytical techniques are critical for characterizing this compound?

Methodological Answer:

Technique Application Key Data Reference
¹H/¹³C NMR Confirm substituent positionsδ 3.9 (s, ester -OCH₃), δ 2.4 (s, C5-CH₃)
HRMS Verify molecular ion [M+H]⁺ (exact mass: 216.03 Da)m/z 216.03 ± 0.01
HPLC-PDA Assess purity (>98%)Retention time: 12.3 min (C18 column, 70:30 MeOH:H₂O)

Q. How should researchers address contradictions in reported melting points or spectral data?

Methodological Answer:

  • Reproducibility Checks : Re-synthesize the compound using literature protocols and compare results.
  • Purity Analysis : Use DSC (Differential Scanning Calorimetry) to detect impurities affecting melting points .
  • Spectral Reinterpretation : Cross-validate NMR data with computational tools (e.g., DFT simulations for expected chemical shifts) .
    Example: Discrepancies in fluorine coupling patterns may arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆) .

Experimental Design & Data Analysis

Q. What strategies optimize yield in multi-step syntheses involving this compound?

Methodological Answer:

  • Stepwise Halogenation : Introduce chloro and fluoro groups sequentially to avoid steric clashes.
  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. BF₃) for Friedel-Crafts acylation steps .
  • In Situ Monitoring : Use FTIR to track esterification progress (disappearance of -COOH peak at 1700 cm⁻¹) .

Q. How can researchers mitigate byproduct formation during esterification?

Methodological Answer:

  • Temperature Control : Maintain ≤70°C to prevent decarboxylation of the benzoic acid precursor.
  • Solvent Selection : Use anhydrous toluene to minimize hydrolysis side reactions.
  • Additive Use : Add molecular sieves (3Å) to absorb water and shift equilibrium toward ester formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.